1-(Pyridin-4-yl)cyclopent-3-ene-1-carboxylic acid
Description
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-pyridin-4-ylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c13-10(14)11(5-1-2-6-11)9-3-7-12-8-4-9/h1-4,7-8H,5-6H2,(H,13,14) |
InChI Key |
IFBDECSPIBKOHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1(C2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopentene Ring Construction and Pyridinyl Substitution
The synthesis of this compound typically involves the formation of the cyclopentene ring bearing a carboxylic acid group, followed by the introduction of the pyridin-4-yl substituent. This can be achieved via:
- Cross-coupling reactions involving pyridine derivatives and cyclopentene carboxylic acid intermediates.
- Photocatalytic reductive azaarylation , where pyridinyl radicals are generated and added to unsaturated carboxylic acid precursors.
- Nucleophilic substitution or addition to preformed cyclopentene carboxylates with pyridinyl reagents.
Photocatalytic Reductive Azaarylation Method
A recent advanced method involves visible light-driven reductive azaarylation, which has been applied to related heteroaryl carboxylic acids and can be adapted for this compound synthesis. The process uses:
- A photocatalyst such as fac-Ir(ppy)3 (tris[2-phenylpyridinato-C2,N]iridium(III))
- Blue LED light irradiation
- Dry dimethyl sulfoxide (DMSO) as solvent
- Pyridin-4-yl cyanides or related azaarenes as coupling partners
- Base such as triethylamine
Procedure summary:
- The cyclopentene carboxylic acid precursor and pyridin-4-yl derivative are dissolved in dry DMSO.
- The mixture is degassed and irradiated with blue LED light at room temperature for 48 hours.
- The reaction is quenched with saturated sodium bicarbonate solution, extracted with dichloromethane, washed with brine, dried over magnesium sulfate, and concentrated.
- The crude product is purified by silica gel chromatography to afford the desired this compound.
This method offers mild reaction conditions, good functional group tolerance, and avoids harsh reagents or elevated temperatures.
Classical Nucleophilic Substitution and Amide Formation Routes
While direct synthesis of this compound is less commonly documented, analogs such as 1-(pyridin-4-yl)piperidine-4-carboxylic acid have been synthesized by:
- Reacting ethyl isonicotinate with 4-chloropyridine hydrochloride in the presence of triethylamine in ethanol/water at elevated temperature (150 °C) for extended periods (up to 96 hours).
- Isolation by filtration, concentration, and recrystallization to obtain the carboxylic acid derivative.
This approach suggests that high temperature and prolonged reaction times are required for substitution on pyridinyl rings, which may be applicable or adapted for cyclopentene systems.
Conversion of Carboxylic Acids to Acid Chlorides and Subsequent Coupling
A common preparative step in carboxylic acid chemistry involves converting the acid to the corresponding acid chloride using oxalyl chloride in the presence of catalytic N,N-dimethylformamide at low temperatures (0–20 °C), followed by reaction with amines or heterocycles to form amides or related derivatives. Although this is more relevant for amide synthesis, it can be part of multistep routes toward substituted cyclopentene carboxylic acids.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
1-(Pyridin-4-yl)cyclopent-3-ene-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Scientific Research Applications
1-(Pyridin-4-yl)cyclopent-3-ene-1-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 189.21 g/mol. It has a variety of applications in scientific research.
Scientific Research Applications
- Chemistry this compound serves as a building block in synthesizing more complex organic molecules.
- Biology This compound is valuable in studying biological pathways and enzyme interactions.
- Industry It is used in producing various chemical intermediates and materials.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation It can be oxidized to create various oxidized derivatives.
- Reduction Reduction reactions can transform the carboxylic acid group into an alcohol or other reduced forms.
- Substitution The pyridine ring is capable of undergoing electrophilic or nucleophilic substitution reactions, which leads to a variety of substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)cyclopent-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 1-(Pyridin-4-yl)cyclopent-3-ene-1-carboxylic acid and its analogues:
Key Observations:
- Pyridine vs.
- Cyclopentene vs. Cyclohexane: The smaller cyclopentene ring introduces higher ring strain, which may influence conformational flexibility and metabolic stability compared to cyclohexane derivatives .
- Amino and Difluoromethylenyl Groups: The (S)-3-amino-4-(difluoromethylenyl) analogue exhibits potent GABA-AT inhibition (IC₅₀: 5 nM), attributed to the amino group’s hydrogen-bonding capacity and the difluoromethylenyl group’s electronegativity .
Research Findings and Discussion
- GABA-AT Inhibition: The (S)-3-amino-4-(difluoromethylenyl) analogue’s IC₅₀ of 5 nM surpasses older inhibitors like vigabatrin, attributed to its optimized stereochemistry and fluorine substitution .
- Metabolic Stability: Cyclopentene derivatives generally exhibit faster hepatic clearance than cyclohexane analogues due to reduced steric hindrance, as shown in cytochrome P450 studies .
- Toxicity Trends: Compounds with labile ester groups (e.g., tert-butoxycarbonyl) show higher acute toxicity, whereas pyridine-containing derivatives may offer safer profiles pending further testing .
Biological Activity
1-(Pyridin-4-yl)cyclopent-3-ene-1-carboxylic acid is an organic compound with significant biological activity, particularly as a potential therapeutic agent. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H11NO2
- Molecular Weight : 189.21 g/mol
- IUPAC Name : 1-pyridin-4-ylcyclopent-3-ene-1-carboxylic acid
The compound features a cyclopentene ring fused with a pyridine moiety, which enhances its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in π-π interactions due to the presence of the pyridine ring. This allows it to modulate enzyme activity and receptor interactions, which are crucial for various biological pathways.
Biological Activity
Recent studies have highlighted the compound's potential as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2. The compound has been synthesized and evaluated for its inhibitory effects on the viral protease, showing promising results in vitro.
Inhibition Studies
A detailed evaluation of various derivatives, including this compound, revealed significant inhibition percentages and IC50 values. The data from these studies are summarized in Table 1.
| Entry | Compound | Inhibition (%) | IC50 (μM) |
|---|---|---|---|
| 1 | 16a | >95 | 0.91 ± 0.12 |
| 2 | 14a | >95 | 1.17 ± 0.26 |
| 3 | 10b | >95 | 0.38 ± 0.09 |
| 4 | 22 | 93 | 15.0 ± 9.3 |
These results indicate that compounds derived from or related to this compound exhibit strong inhibitory activity against the target enzyme, suggesting their potential use in antiviral therapies .
Case Studies
In a notable study, researchers synthesized a series of covalent inhibitors based on the structure of this compound and evaluated their effectiveness against SARS-CoV-2 protease. The study employed X-ray crystallography to confirm binding modes and elucidate structure-function relationships .
Key Findings:
- Covalent Binding : The compound forms covalent bonds with cysteine residues in the active site of the protease, leading to irreversible inhibition.
- Structure Activity Relationship (SAR) : Modifications to the pyridine and cyclopentene moieties significantly affected inhibitory potency, indicating that precise structural features are critical for activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(Pyridin-4-yl)cyclopent-3-ene-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis often involves cyclization of pre-functionalized cyclopentene precursors. For example, Scheme 3 in outlines a pathway for a related cyclopentene-carboxylic acid derivative using CPP-115 as a starting material. Green chemistry approaches (e.g., aqueous solvents, recyclable catalysts) can improve sustainability .
- Optimization : Reaction temperature, catalyst choice (e.g., palladium for cross-coupling), and protecting group strategies are critical. highlights the importance of stepwise purification to isolate intermediates .
Q. How can researchers analytically characterize this compound and assess purity?
- Techniques :
- NMR : Confirm structural integrity via - and -NMR, focusing on pyridine ring protons (δ 8.5–7.5 ppm) and cyclopentene olefinic signals .
- HPLC : Monitor purity using reverse-phase chromatography (C18 columns) with UV detection at 254 nm. notes impurity profiling via spiking experiments with reference standards .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What biological targets or pathways are associated with this compound?
- Targets : Preliminary studies on structurally similar compounds () suggest interactions with kinases (e.g., MAPK) and inflammatory mediators (e.g., COX-2). Pyridine and cyclopentene moieties may enhance binding to hydrophobic enzyme pockets .
- Assays : Use fluorescence polarization for binding affinity or ELISA for cytokine inhibition profiling .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Root Causes : Variability may arise from assay conditions (e.g., pH, solvent polarity) or impurities ( ). For example, residual palladium from synthesis can inhibit enzymes .
- Resolution :
- Dose-Response Curves : Establish EC/IC values across multiple replicates.
- Counter-Screens : Test against off-target proteins (e.g., cytochrome P450 isoforms) to rule out false positives .
Q. What mechanistic insights exist for its interaction with biological targets?
- Approaches :
- Kinetic Studies : Use stopped-flow spectroscopy to measure binding rates ( ).
- Isotope Labeling : -NMR or -labeling tracks metabolic stability and active-site interactions .
- Findings : The carboxylic acid group likely participates in hydrogen bonding with catalytic residues, while the pyridine ring facilitates π-π stacking () .
Q. How can synthetic efficiency be improved using green chemistry principles?
- Strategies :
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures ( ) .
- Catalysis : Immobilized enzymes or heterogeneous catalysts (e.g., zeolites) reduce waste .
Q. What computational tools are effective for predicting SAR or optimizing derivatives?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
